![molecular formula C17H11FN2O3 B1387296 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170612-83-5](/img/structure/B1387296.png)
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
Overview
Description
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is a chemical compound with the molecular formula C17H11FN2O3 It is characterized by the presence of a fluorophenoxy group attached to a pyrimidinyl benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-fluorophenol and 2-chloropyrimidine, are converted into their respective aryl halide and boronic acid derivatives.
Coupling Reaction: The aryl halide and boronic acid are then subjected to palladium-catalyzed cross-coupling in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 4-(4-Fluorophenoxy)phenyl compounds
- 4-(2-(4-Fluorophenoxy)acetyl)carbohydrazonoyl derivatives
Uniqueness
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is unique due to its specific structural features, such as the combination of a fluorophenoxy group with a pyrimidinyl benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is a synthetic organic compound with significant potential in biological applications. Its molecular formula is C17H11FN2O3, and it features a complex structure that includes a fluorophenoxy group linked to a pyrimidine and benzoic acid moieties. This compound is of interest due to its potential roles in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a common method for forming carbon-carbon bonds between aryl halides and boronic acids. The general steps include:
- Preparation of Aryl Halide and Boronic Acid : Starting materials such as 4-fluorophenol and 2-chloropyrimidine are converted into their respective derivatives.
- Coupling Reaction : The aryl halide and boronic acid are subjected to palladium-catalyzed cross-coupling in the presence of bases like potassium carbonate, using solvents such as toluene or ethanol.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized with agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur, replacing the fluorine atom with other nucleophiles.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological pathways. It may function as an inhibitor or modulator, influencing various biochemical processes. However, detailed studies are required to fully elucidate its molecular targets and mechanisms.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting diseases like cancer or metabolic disorders.
- Receptor Binding : The compound has shown promise in binding assays, suggesting potential roles as a pharmacological agent .
Case Studies
- Antiparasitic Activity : In related studies of pyrimidine derivatives, compounds similar to this compound have demonstrated activity against Plasmodium falciparum, the malaria-causing parasite. Modifications to the pyrimidine scaffold improved both aqueous solubility and metabolic stability, enhancing efficacy in vivo .
- Cancer Research : Investigations into similar benzoic acid derivatives have revealed their potential as anticancer agents, with mechanisms involving apoptosis induction in cancer cell lines. Such findings suggest that this compound could be explored further for its anticancer properties.
Comparative Biological Activity Table
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-14-5-7-15(8-6-14)23-17-19-9-13(10-20-17)11-1-3-12(4-2-11)16(21)22/h1-10H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKZGQFYDLDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)OC3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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